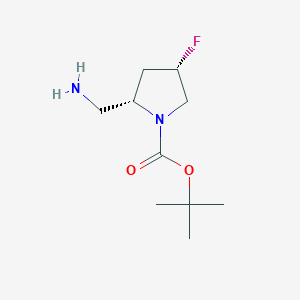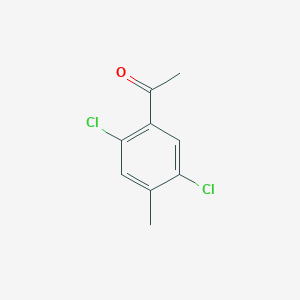
2',5'-Dichloro-4'-methylacetophenone
Vue d'ensemble
Description
2’,5’-Dichloro-4’-methylacetophenone is an organic compound belonging to the class of acetophenone derivatives. It is characterized by the presence of a methyl ketone group attached to an aromatic ring, specifically substituted with two chlorine atoms at the 2’ and 5’ positions and a methyl group at the 4’ position. This compound has a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-methylacetophenone can be achieved through the chlorination of acetophenone derivatives. One method involves the reaction of an acetophenone with chlorine gas in the presence of acetic acid . Another method utilizes benzyltrimethylammonium tetrachloroiodate as a chlorinating agent . The reaction conditions typically involve maintaining the temperature between 45°C and 55°C during the addition of reagents, followed by refluxing at 90°C to 95°C for about three hours .
Industrial Production Methods
Industrial production of halogenated acetophenones, including 2’,5’-Dichloro-4’-methylacetophenone, often involves large-scale chlorination processes. These processes must carefully control the reaction conditions to minimize side reactions and ensure high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dichloro-4’-methylacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2’,5’-Dichloro-4’-methylacetophenone is primarily used in scientific research. Its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and heterocyclic frameworks.
Biology: It is used in studies involving the biological activities of acetophenone derivatives.
Medicine: Research on its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2’,5’-Dichloro-4’-methylacetophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dichloroacetophenone: Similar structure but with chlorine atoms at the 2’ and 4’ positions.
4’-Methylacetophenone: Lacks the chlorine substitutions.
2’,5’-Dichloroacetophenone: Similar but without the methyl group.
Uniqueness
2’,5’-Dichloro-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIZTAADQHDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



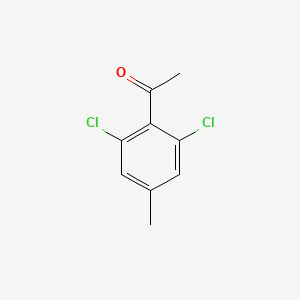




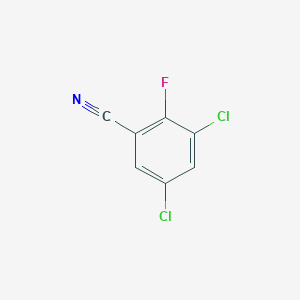




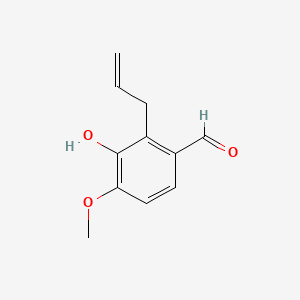
![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)
